3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
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Overview
Description
3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazole and thiadiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits various pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It serves as a valuable tool in studying enzyme inhibition, particularly carbonic anhydrase and cholinesterase inhibitors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with specific molecular targets. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore. It can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound’s structure allows it to interact with DNA and proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substitution patterns on the triazole and thiadiazine rings.
1,3,4-Thiadiazoles: These compounds have a thiadiazole ring but lack the triazole moiety, resulting in different chemical and biological properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a fused triazole and tetrazine ring system, offering unique reactivity and applications.
Uniqueness
3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is unique due to its hybrid structure, which combines the pharmacophoric features of both triazole and thiadiazine rings. This combination enhances its ability to interact with various biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C13H15N5O2S |
---|---|
Molecular Weight |
305.36 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C13H15N5O2S/c1-9(2)16-7-17-12(14-15-13(17)21-8-16)10-3-5-11(6-4-10)18(19)20/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
SWMREPNOMVYXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CN2C(=NN=C2SC1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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